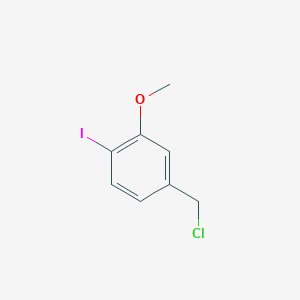

4-(Chloromethyl)-1-iodo-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Chloromethyl)-1-iodo-2-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group at position 4, an iodine atom at position 1, and a methoxy (-OCH₃) group at position 2. Its molecular formula is C₈H₈ClIO, with a molecular weight of 298.51 g/mol. This compound is structurally significant due to its combination of reactive halogens (iodine and chlorine) and electron-donating methoxy groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical derivatization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-iodo-2-methoxybenzene typically involves the halogenation of a methoxy-substituted benzene derivative. One common method includes the following steps:

Starting Material: The process begins with 2-methoxybenzene (anisole).

Chloromethylation: The anisole undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This step introduces the chloromethyl group to the benzene ring.

Iodination: The chloromethylated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-iodo-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

4-(Chloromethyl)-1-iodo-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.

Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-iodo-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

4-Chloro-1-iodo-2-methoxybenzene (CAS 52807-27-9)

- Molecular Formula : C₇H₆ClIO

- Molecular Weight : 284.48 g/mol

- Key Differences: Replaces the chloromethyl group with a chlorine atom at position 3.

- Applications : Primarily used in aryl halide coupling reactions due to its iodine substituent .

4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4)

- Molecular Formula : C₈H₈BrClO

- Molecular Weight : 243.50 g/mol

- Key Differences : Bromine replaces iodine at position 1, and bromomethyl (-CH₂Br) replaces chloromethyl at position 4. Bromine’s lower electronegativity enhances reactivity in radical reactions.

- Applications : Useful in alkylation reactions and polymer chemistry .

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS N/A)

- Molecular Formula : C₁₆H₁₆ClIO

- Molecular Weight : 378.65 g/mol

- Key Differences : Incorporates an ethoxybenzyl group, increasing hydrophobicity and steric hindrance.

- Applications : Building block for agrochemicals and materials science .

Functional Group Variations

2-Chloro-4-methoxy-1-methylbenzene (CAS 54788-38-4)

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Key Differences : Lacks iodine and chloromethyl groups; features a methyl group at position 1.

- Applications : Intermediate in fragrance and dye synthesis .

4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7)

- Molecular Formula : C₇H₆BrIO

- Molecular Weight : 328.93 g/mol

- Key Differences : Bromine replaces chloromethyl at position 4. The iodine-bromine combination enables sequential halogen exchange reactions.

- Applications : Used in photoredox catalysis and medicinal chemistry .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Reactivity Highlights |

|---|---|---|---|---|

| 4-(Chloromethyl)-1-iodo-2-methoxybenzene | 298.51 | ~300 (est.) | 3.2 | High aryl iodide reactivity; benzylic Cl substitution |

| 4-Chloro-1-iodo-2-methoxybenzene | 284.48 | ~290 | 2.8 | Iodine-mediated cross-coupling |

| 4-(Bromomethyl)-1-chloro-2-methoxybenzene | 243.50 | ~280 | 2.5 | Radical bromination precursor |

| 2-Chloro-4-methoxy-1-methylbenzene | 156.61 | 215–220 | 2.1 | Low polarity; solvent compatibility |

Biological Activity

4-(Chloromethyl)-1-iodo-2-methoxybenzene is a halogenated organic compound that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with a chloromethyl group, an iodine atom, and a methoxy group, making it structurally significant for various biochemical interactions. The following sections delve into its biological activity, reactivity, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClI, with a molecular weight of approximately 278.52 g/mol. The presence of halogen atoms (chlorine and iodine) enhances its electrophilic character, which is crucial for its reactivity in biological systems.

Table 1: Comparison of Structural Features

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Bromomethyl)-1-iodo-2-methoxybenzene | Bromine instead of chlorine | Generally more reactive due to stronger leaving group |

| 4-(Chloromethyl)-1-bromo-2-methoxybenzene | Bromine at position 1 | Potentially different reactivity in cross-coupling |

| 4-Methoxybenzyl chloride | Lacks iodine | Simpler structure; used primarily in nucleophilic substitutions |

| 4-Iodophenylmethanol | Hydroxyl instead of chloromethyl | Exhibits different solubility and reactivity patterns |

Biological Activity

Research indicates that this compound interacts with various biological receptors and chemical species, often acting as an allosteric modulator. Its electrophilic chloromethyl group can engage in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The chloromethyl group can facilitate the formation of stable complexes, modulating the activity of these targets and leading to various biological outcomes.

Study on Anticancer Activity

A notable investigation focused on the anticancer properties of compounds related to this compound. In a series of experiments, derivatives were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells. The results showed that modifications at the chloromethyl position significantly enhanced potency, with some derivatives achieving low nanomolar IC50 values compared to micromolar ranges for parent compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that substituents at the ortho position (such as methoxy) can influence both solubility and biological activity. For instance, compounds lacking halogen substituents exhibited reduced reactivity but improved selectivity towards specific targets .

Potential Applications

Given its unique structure and biological activity, this compound holds promise in various fields:

- Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for further drug development.

- Chemical Synthesis : The compound can serve as an intermediate in synthetic pathways for more complex organic molecules.

- Biological Research : Its role as an allosteric modulator opens avenues for studying receptor dynamics and signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-1-iodo-2-methoxybenzene?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-electrophile coupling combined with C–H alkylation. A typical protocol involves reacting 4-(tert-butyl)-2-methoxybenzene derivatives with iodinating agents under controlled conditions. For example, 4-(tert-butyl)-1-iodo-2-methoxybenzene was synthesized in 63% yield using Pd catalysis, with reaction monitoring via 1H NMR (600 MHz, CDCl3) and 13C NMR (101 MHz, CDCl3) for structural confirmation .

- Key Parameters :

- Catalyst: Pd-based systems (e.g., Pd(OAc)2).

- Solvents: Dichloromethane (DCM) or acetonitrile.

- Temperature: Room temperature to 80°C, depending on reactivity.

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Spectroscopic Analysis : Use 1H NMR and 13C NMR to confirm substituent positions and integration ratios. For example, aromatic protons appear at δ 7.66 (d, J = 8.2 Hz) and δ 6.76 (dd, J = 8.2, 2.1 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~296.5 g/mol).

- Chromatography : Flash column chromatography (hexane:DCM = 6:1) for purification .

Q. What are the stability considerations for handling this compound?

- Methodology :

- Storage : Store under inert atmosphere (Ar/N2) at –20°C to prevent degradation.

- Reactivity : The chloromethyl group is susceptible to nucleophilic substitution; avoid exposure to bases or protic solvents. Stability in aqueous solutions is limited (pH 5–9 recommended for short-term use) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzene ring be addressed?

- Methodology :

- Directing Groups : Utilize the methoxy (-OCH3) group as a directing group for electrophilic substitution. For example, iodination occurs preferentially at the para position relative to the methoxy group .

- Catalytic Systems : Pd/ligand combinations (e.g., phosphine ligands) enhance selectivity in cross-coupling reactions. Computational tools like retrosynthesis AI (e.g., Reaxys databases) predict feasible pathways .

Q. What catalytic systems optimize the synthesis of this compound?

- Methodology :

- Pd Catalysis : Pd(OAc)2 with bidentate ligands (e.g., 1,10-phenanthroline) improves coupling efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >60% .

- Green Chemistry Adaptations : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. What are the potential biological applications of this compound in medicinal chemistry?

- Methodology :

- Pharmaceutical Intermediates : The compound serves as a precursor for antitumor agents. For example, analogs like 1-(chloromethyl)-4-methoxybenzene are intermediates in Meropenem synthesis .

- Biological Screening : Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays. Monitor IC50 values to assess potency .

Q. How do steric and electronic effects influence the reactivity of the chloromethyl and iodo substituents?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Kinetic Studies : Compare reaction rates of chloromethyl vs. iodo groups in Suzuki-Miyaura couplings. The iodo group typically reacts faster than chloro due to lower bond dissociation energy .

Properties

Molecular Formula |

C8H8ClIO |

|---|---|

Molecular Weight |

282.50 g/mol |

IUPAC Name |

4-(chloromethyl)-1-iodo-2-methoxybenzene |

InChI |

InChI=1S/C8H8ClIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |

InChI Key |

IRPPLBPZZAVNCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.